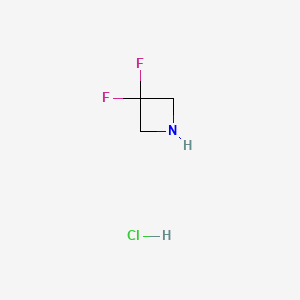

3,3-Difluoroazetidine hydrochloride

Description

Properties

IUPAC Name |

3,3-difluoroazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2N.ClH/c4-3(5)1-6-2-3;/h6H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBAEFXTCRKJPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374238 | |

| Record name | 3,3-Difluoroazetidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288315-03-7 | |

| Record name | 3,3-Difluoroazetidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Difluoroazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 3,3-Difluoroazetidine Hydrochloride

This technical guide provides a comprehensive overview of the core physical properties of 3,3-Difluoroazetidine (B2684565) hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Core Physical Properties

3,3-Difluoroazetidine hydrochloride is a fluorinated heterocyclic compound that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its unique structural features, imparted by the strained azetidine (B1206935) ring and the gem-difluoro substitution, contribute to its distinct physical and chemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆ClF₂N | [1][2][3][4] |

| Molecular Weight | 129.54 g/mol | [1][3] |

| Appearance | White to off-white or cream to brown solid, crystalline powder | [2][4] |

| Melting Point | 136 - 143 °C | [5] |

| Solubility | Soluble in water | [6] |

| CAS Number | 288315-03-7 | [2][3][4] |

Experimental Protocols

While detailed experimental protocols for the determination of all physical properties are not extensively published in publicly available literature, standard analytical techniques are employed for the characterization of this compound.

Purity and Identity Confirmation:

-

High-Performance Liquid Chromatography (HPLC): The purity of this compound is often assessed using HPLC. A typical analysis would involve dissolving a known concentration of the compound in a suitable solvent, such as water or a mixture of water and acetonitrile. The solution is then injected into an HPLC system equipped with a C18 column and a UV detector. The percentage purity is determined by comparing the area of the main peak to the total area of all peaks. A purity of ≥95% is commonly reported by commercial suppliers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. For ¹H NMR, the sample is typically dissolved in a deuterated solvent like deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The resulting spectrum will show characteristic peaks corresponding to the protons on the azetidine ring. For instance, the protons on the carbons adjacent to the nitrogen and the difluorinated carbon will have distinct chemical shifts and coupling patterns. The structural integrity is confirmed if the observed spectrum is consistent with the expected structure.

-

Assay (Titration ex Chloride): An assay based on chloride content is also used to determine purity, with a typical specification ranging from ≥94.0% to ≤106.0%.

Logical Relationships: Application in Synthesis

This compound is not known to be directly involved in biological signaling pathways. Instead, its primary role in research and development is as a key intermediate and building block for the synthesis of more complex molecules with specific functionalities. The following diagram illustrates its role in the synthesis of fluorescent dyes and energetic materials.

Caption: Synthetic utility of this compound.

This workflow highlights how the incorporation of the 3,3-difluoroazetidine moiety can be leveraged to modulate the properties of larger molecules for specific applications, such as enhancing the photophysical properties of fluorescent dyes for bioimaging or increasing the stability and density of energetic materials. The presence of the difluoro group can significantly impact factors like lipophilicity, metabolic stability, and conformational preferences of the final compound.

References

- 1. This compound | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06646G [pubs.rsc.org]

- 6. CAS 288315-03-7: this compound [cymitquimica.com]

Technical Guide: 3,3-Difluoroazetidine Hydrochloride (CAS 288315-03-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoroazetidine (B2684565) hydrochloride (CAS 288315-03-7) is a fluorinated, four-membered heterocyclic building block that has garnered significant interest in various fields of chemical research and development. The presence of the gem-difluoro group on the azetidine (B1206935) ring imparts unique electronic properties, enhances lipophilicity, and can improve metabolic stability, making it a valuable synthon in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, and known applications, with a focus on experimental details and relevant biological pathways.

Chemical Structure and Properties

3,3-Difluoroazetidine hydrochloride is the hydrochloride salt of 3,3-difluoroazetidine. The azetidine ring is a strained four-membered heterocycle containing one nitrogen atom.[1] The fluorine atoms at the 3-position significantly influence the molecule's reactivity and physical properties.

Chemical Structure:

-

IUPAC Name: 3,3-difluoroazetidine;hydrochloride[3]

-

CAS Number: 288315-03-7[4]

-

Molecular Formula: C₃H₆ClF₂N[5]

-

SMILES: C1C(CN1)(F)F.Cl[3]

-

InChI Key: CDBAEFXTCRKJPZ-UHFFFAOYSA-N[3]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 129.54 g/mol | [2][4][5] |

| Appearance | White to off-white solid | |

| Melting Point | 138-143 °C | [4] |

| Solubility | Soluble in water | |

| Storage | 2-8°C, sealed storage, away from moisture | [4][5] |

Synthesis

-

Reformatsky-Type Reaction: Synthesis of a 3,3-difluoroazetidin-2-one intermediate through a Reformatsky-type reaction of an aldimine with an ethyl bromodifluoroacetate.

-

Reduction: Reduction of the resulting 3,3-difluoroazetidin-2-one to the corresponding 3,3-difluoroazetidine using a reducing agent such as monochlorohydroalane.

-

Salt Formation: Treatment of the free base with hydrochloric acid to yield the hydrochloride salt.

A visual representation of this general synthetic workflow is provided below.

Caption: General synthetic pathway to this compound.

Applications and Experimental Protocols

This compound serves as a versatile building block in the synthesis of more complex molecules with applications in materials science and medicinal chemistry.

Energetic Materials

The strained azetidine ring and the presence of fluorine atoms make this compound a precursor for energetic materials. The incorporation of the 3,3-difluoroazetidine moiety can enhance the density and thermal stability of the resulting compounds.

Experimental Protocol: Synthesis of 5,5′-dichloro-3,3′-bis(3,3′-difluoroazetidine)-4,4′-azo-1,2,4-triazole [6]

-

Materials:

-

This compound (DFAZ hydrochloride)

-

N,N-dimethylformamide (DMF)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

3,3′,5,5′-tetrachloro-4,4′-azo-1,2,4-triazole (TCAT)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

To a 100 ml three-necked flask, add 30 ml of DMF, 4.5 mmol of DFAZ hydrochloride, and 0.5 g (4.7 mmol) of anhydrous sodium carbonate.

-

Stir the mixture for 30 minutes.

-

Add 1 mmol of TCAT to the solution and stir for an additional 10 minutes.

-

Add 0.5 g (3.6 mmol) of anhydrous potassium carbonate to the reaction solution at 30 °C and continue stirring for 24 hours.

-

Filter the reaction solution.

-

Extract the filtrate with ethyl acetate (3 x 30 ml).

-

Dry the combined organic phases with anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by vacuum evaporation to obtain the product.

-

Caption: Workflow for the synthesis of an energetic material precursor.

Fluorescent Dyes

The electron-withdrawing nature of the difluoroazetidine group can be utilized to fine-tune the photophysical properties of fluorophores, such as rhodamine dyes.[7] Incorporating this moiety can lead to hypsochromic shifts (blue shifts) in the absorption and emission spectra.[7] For instance, replacing an azetidine group with a 3,3-difluoroazetidine group in a rhodamine dye can result in a significant blue shift of the maximum absorption wavelength.[7] This allows for the rational design of new fluorescent probes with specific spectral characteristics for bioimaging applications.[2][7]

Medicinal Chemistry

This compound is a valuable building block for the synthesis of biologically active compounds.

-

Antiviral Agents: It has been used in the preparation of dihydropyrimidine (B8664642) compounds as potential antiviral agents. The specific synthetic protocols for these applications are often proprietary and found in patent literature.

-

Muscarinic Receptor Modulators: The 3,3-difluoroazetidine motif has been incorporated into molecules designed as modulators of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors (GPCRs) involved in various physiological processes in the central and peripheral nervous systems.[8] Specifically, M1 and M4 receptor subtypes are targets for the treatment of neurological and psychiatric disorders.

Associated Signaling Pathways

While this compound itself is not known to be biologically active, the molecules synthesized from it can modulate important signaling pathways. For example, modulators of M1 and M4 muscarinic receptors, which can be synthesized using this building block, interact with the following pathways:

M1 Muscarinic Receptor Signaling:

The M1 receptor is coupled to Gq/11 G-proteins.[4] Upon activation by an agonist, the following cascade is initiated:

-

Activation of Phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.

-

DAG and Ca²⁺ activate Protein Kinase C (PKC).

-

These events lead to various downstream effects, including the modulation of ion channels and activation of the ERK1/2 signaling pathway, which can influence neuronal differentiation and synaptic plasticity.[1]

Caption: Simplified M1 muscarinic receptor signaling cascade.

M4 Muscarinic Receptor Signaling:

The M4 receptor is coupled to Gi/o G-proteins and its activation is generally inhibitory.[9][10]

-

The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

-

The Gβγ subunits can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability.[9]

These actions contribute to the M4 receptor's role in modulating neurotransmitter release.[10]

Caption: Simplified M4 muscarinic receptor inhibitory signaling.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its unique structural features allow for the development of novel compounds with tailored properties for applications in materials science and as potential therapeutics. While detailed synthetic procedures for the compound itself are not widely published, its utility as a precursor is evident in the available literature. Further research into the applications of this compound is likely to yield new discoveries in various scientific disciplines.

References

- 1. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. This compound | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06646G [pubs.rsc.org]

- 7. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 9. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]

Synthesis of 3,3-Difluoroazetidine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective synthetic pathway for the preparation of 3,3-Difluoroazetidine Hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a three-stage process, beginning with the widely available starting material, 1-Boc-3-azetidinone. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway are provided to facilitate understanding and replication in a laboratory setting.

Synthesis of the Precursor: 1-Boc-3-azetidinone

The initial stage of the synthesis focuses on the preparation of the key intermediate, 1-Boc-3-azetidinone. This is typically achieved through a two-step process involving the formation of 1-Boc-3-hydroxyazetidine followed by its oxidation.

Synthesis of 1-Boc-3-hydroxyazetidine

A common route to 1-Boc-3-hydroxyazetidine begins with the reaction of epichlorohydrin (B41342) and benzylamine, followed by Boc protection of the resulting azetidine (B1206935) nitrogen.

Oxidation of 1-Boc-3-hydroxyazetidine to 1-Boc-3-azetidinone

The hydroxyl group of 1-Boc-3-hydroxyazetidine is then oxidized to the corresponding ketone, 1-Boc-3-azetidinone, a crucial intermediate for the subsequent fluorination step. Various oxidation methods can be employed, with a common example being the Swern oxidation or using other oxidizing agents like Dess-Martin periodinane.

Geminal Difluorination of 1-Boc-3-azetidinone

The second stage involves the critical introduction of the gem-difluoro moiety at the 3-position of the azetidine ring. This transformation is effectively carried out using a fluorinating agent such as Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride).

Deprotection and Hydrochloride Salt Formation

The final stage of the synthesis involves the removal of the tert-butoxycarbonyl (Boc) protecting group and the subsequent formation of the hydrochloride salt of 3,3-difluoroazetidine. This is typically achieved by treating the Boc-protected intermediate with a solution of hydrogen chloride in an organic solvent.

Summary of Quantitative Data

The following tables summarize the quantitative data for each key step in the synthesis of this compound.

Table 1: Synthesis of 1-Boc-3-azetidinone

| Step | Starting Material | Reagents and Solvents | Reaction Conditions | Product | Yield (%) |

| 1 | 1-Boc-3-hydroxyazetidine | Oxalyl chloride, DMSO, Triethylamine, Dichloromethane (B109758) | -78 °C to room temperature | 1-Boc-3-azetidinone | ~90% |

Table 2: Fluorination of 1-Boc-3-azetidinone

| Starting Material | Reagents and Solvents | Reaction Conditions | Product | Yield (%) |

| 1-Boc-3-azetidinone | Deoxo-Fluor®, Dichloromethane | 0 °C to room temperature, overnight | 1-Boc-3,3-difluoroazetidine | 70-80% |

Table 3: Deprotection and HCl Salt Formation

| Starting Material | Reagents and Solvents | Reaction Conditions | Product | Yield (%) |

| 1-Boc-3,3-difluoroazetidine | 4M HCl in Dioxane | Room temperature, 2-4 hours | 3,3-Difluoroazetidine HCl | >95% |

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-3-azetidinone

-

Oxidation of 1-Boc-3-hydroxyazetidine:

-

A solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C.

-

A solution of dimethyl sulfoxide (B87167) (DMSO) (2.2 eq.) in DCM is added dropwise, and the mixture is stirred for 15 minutes.

-

A solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) in DCM is added dropwise, and the reaction is stirred for 1 hour at -78 °C.

-

Triethylamine (5.0 eq.) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

Water is added, and the layers are separated. The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 1-Boc-3-azetidinone.

-

Protocol 2: Synthesis of 1-Boc-3,3-difluoroazetidine

-

Fluorination using Deoxo-Fluor®: [1]

-

To a solution of 1-Boc-3-azetidinone (1.0 eq.) in anhydrous dichloromethane (20 volumes) at 0 °C under a nitrogen atmosphere, Deoxo-Fluor® (3.0 eq.) is added dropwise.[1]

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.[1]

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 1-Boc-3,3-difluoroazetidine.

-

Protocol 3: Synthesis of this compound

-

Boc Deprotection and Salt Formation: [2][3]

-

1-Boc-3,3-difluoroazetidine (1.0 eq.) is dissolved in a minimal amount of a suitable solvent like dioxane or methanol.

-

A solution of 4M hydrogen chloride in dioxane (excess, typically 3-5 eq.) is added.[2][3]

-

The reaction mixture is stirred at room temperature for 2-4 hours, during which a precipitate may form.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by trituration with a suitable solvent like diethyl ether or by recrystallization.

-

Visualizing the Synthesis Pathway

The following diagrams illustrate the overall synthetic workflow and the detailed chemical transformations involved in the synthesis of 3,3-Difluoroazetidine HCl.

References

Spectroscopic Data of 3,3-Difluoroazetidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoroazetidine hydrochloride is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of novel therapeutic agents and functional materials. Its rigid, four-membered ring structure, combined with the presence of geminal fluorine atoms, imparts unique conformational and electronic properties. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

This technical guide provides a summary of the expected spectroscopic data for this compound, based on fundamental principles of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While specific experimental spectra for this compound are not widely available in the public domain, this document offers predicted data and detailed experimental protocols to aid researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~4.0 - 4.5 | Triplet | ~12-15 (²JH-F) | CH₂ (adjacent to CF₂) |

| ~9.5 - 10.5 | Broad Singlet | - | NH₂⁺ | |

| ¹³C | ~65 - 75 | Triplet | ~20-30 (²JC-F) | C2, C4 |

| ~115 - 125 | Triplet | ~240-260 (¹JC-F) | C3 | |

| ¹⁹F | ~ -90 to -110 | Singlet | - | CF₂ |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. The solvent can significantly influence chemical shifts.

Mass Spectrometry (MS)

Table 2: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

| m/z (predicted) | Proposed Fragment | Fragmentation Pathway |

| 93 | [C₃H₅F₂N]⁺• | Molecular ion of the free base |

| 92 | [C₃H₄F₂N]⁺ | Loss of H• |

| 64 | [C₂H₂F₂]⁺• | Retro-synthetic cleavage of the azetidine (B1206935) ring |

| 51 | [CHF₂]⁺ | Alpha-cleavage |

Note: As a hydrochloride salt, analysis by techniques such as Electrospray Ionization (ESI) would likely show the molecular ion of the free base at m/z 94.05 ([M+H]⁺).

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2800 - 3200 | N-H stretch | Secondary ammonium (B1175870) (NH₂⁺) |

| ~1580 - 1650 | N-H bend | Secondary ammonium (NH₂⁺) |

| ~1000 - 1200 | C-F stretch | gem-Difluoroalkane |

| ~2900 - 3000 | C-H stretch | Alkane (CH₂) |

| ~1400 - 1480 | C-H bend | Alkane (CH₂) |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for this compound. Instrument parameters should be optimized for the specific spectrometer being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the acidic protons of the ammonium group may exchange with deuterium (B1214612) in D₂O.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment.

-

Solvent Signal Suppression: If necessary (e.g., for residual H₂O in D₂O), use a solvent suppression technique like presaturation.

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

-

Processing: Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS).

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

-

-

¹⁹F NMR Acquisition:

-

Spectrometer: Operating at the appropriate frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz instrument).

-

Pulse Program: Standard single-pulse experiment, typically without proton decoupling unless specific coupling information is desired.

-

Acquisition Parameters:

-

Spectral Width: ~100 ppm, centered around the expected chemical shift.

-

Number of Scans: 64-256.

-

Relaxation Delay: 1-2 seconds.

-

-

Processing: Fourier transform, phase correction, and baseline correction. Reference the spectrum to an external standard (e.g., CFCl₃).

-

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol (B129727) or acetonitrile/water.

-

-

Instrumentation:

-

Mass Spectrometer: A quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode is expected to be most effective for observing the protonated molecule.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

-

Instrumentation:

-

Spectrometer: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the ATR crystal.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural correlation of the predicted NMR signals.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Correlation of predicted NMR signals to the molecular structure.

Unlocking the Potential of the Azetidine Scaffold: A Technical Guide to 3,3-Difluoroazetidine Hydrochloride and its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, prized for its unique conformational rigidity and favorable physicochemical properties. While 3,3-Difluoroazetidine hydrochloride is primarily utilized as a synthetic building block, the broader class of azetidine-containing molecules exhibits a wide array of pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties and synthetic methodologies. Furthermore, it delves into the diverse mechanisms of action of various azetidine derivatives, highlighting their therapeutic potential across multiple disease areas, including oncology, infectious diseases, and central nervous system disorders. This document serves as a resource for researchers engaged in the design and development of novel therapeutics leveraging the versatile azetidine core.

This compound: A Versatile Synthetic Intermediate

This compound (CAS 288315-03-7) is a fluorinated derivative of azetidine that has garnered significant interest as a building block in organic synthesis. The introduction of the gem-difluoro group at the 3-position imparts unique electronic properties and can enhance the metabolic stability and binding affinity of parent molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃H₆ClF₂N | |

| Molecular Weight | 129.54 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents | |

| Ring Strain | Approximately 27.7 kcal/mol (for the azetidine ring) |

Synthesis of 3,3-Difluoroazetidine Derivatives

The synthesis of functionalized azetidines can be challenging due to the inherent ring strain. However, several methods have been developed for their preparation. A general synthetic scheme for preparing a disubstituted azetidine derivative is outlined below.

Caption: General workflow for the synthesis of a disubstituted azetidine.

The Azetidine Scaffold in Medicinal Chemistry: A Landscape of Diverse Biological Activities

The rigid, four-membered ring of azetidine provides a unique structural motif that has been successfully incorporated into a multitude of biologically active compounds. Its derivatives have been shown to interact with a wide range of biological targets, leading to diverse pharmacological effects.[1] A summary of the therapeutic areas and mechanisms of action for various azetidine-containing compounds is presented in Table 2.

| Therapeutic Area | Biological Target/Mechanism of Action | Example Azetidine-Containing Molecules | Reference |

| Oncology | Kinase Inhibitors (e.g., MEK, JAK) | Cobimetinib (B612205), Tofacitinib | |

| Infectious Diseases | DNA Gyrase and Topoisomerase IV Inhibitors | Delafloxacin | |

| Central Nervous System | GABA Uptake Inhibition, Dopamine Receptor Antagonism | Azetidine-based GABA uptake inhibitors, N-(1-benzhydryl-azetidin-3-yl)-benzamides | |

| Cardiovascular | Calcium Channel Blockers | Azelnidipine | |

| Inflammatory Diseases | Janus Kinase (JAK) Inhibitors | Baricitinib |

Azetidine Derivatives as Kinase Inhibitors in Oncology

Azetidine-containing compounds have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

Cobimetinib is a selective inhibitor of MEK1 and MEK2, kinases in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently activated in various cancers, including melanoma. The azetidine moiety in cobimetinib contributes to its binding affinity and favorable pharmacokinetic profile.

Caption: Inhibition of the MEK pathway by an azetidine-containing drug.

Antibacterial Activity of Azetidine-Quinolone Conjugates

The conjugation of an azetidine ring with a quinolone nucleus has led to the development of potent antibacterial agents. Delafloxacin is a fluoroquinolone antibiotic that exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The azetidine substituent at the C-7 position enhances its potency and spectrum of activity.

Objective: To determine the minimum inhibitory concentration (MIC) of an azetidine-containing compound against a panel of bacterial strains.

Methodology:

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa).

-

Culture Media: Mueller-Hinton broth (MHB) is prepared according to the manufacturer's instructions.

-

Compound Preparation: The azetidine derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in MHB.

-

Inoculum Preparation: Bacterial colonies are suspended in saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Microdilution Assay: The assay is performed in 96-well microtiter plates. Each well contains 50 µL of the diluted compound and 50 µL of the bacterial inoculum.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Azetidine Derivatives Targeting the Central Nervous System

The conformational rigidity of the azetidine ring makes it an attractive scaffold for the design of ligands for CNS targets, where precise spatial orientation of functional groups is often critical for activity.

Certain azetidine derivatives have been identified as inhibitors of the GABA transporter 1 (GAT-1), which is responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft. Inhibition of GAT-1 leads to increased GABAergic neurotransmission and has potential therapeutic applications in epilepsy and anxiety disorders.

Caption: Azetidine derivatives can block the reuptake of GABA.

Conclusion

While this compound serves as a valuable precursor in chemical synthesis, the broader family of azetidine-containing molecules holds immense promise in drug discovery. The unique structural and physicochemical properties of the azetidine ring have enabled the development of a diverse range of therapeutic agents with various mechanisms of action. The continued exploration of this versatile scaffold is expected to yield novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles, addressing unmet medical needs across a spectrum of diseases. Future research will likely focus on the development of innovative synthetic methodologies to access novel azetidine derivatives and the further elucidation of their interactions with biological targets.

References

The Ascendancy of Fluorinated Azetidines in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Among the heterocyclic scaffolds that have benefited from this strategy, the azetidine (B1206935) ring has emerged as a particularly valuable motif. This four-membered saturated heterocycle, when adorned with fluorine atoms, presents a unique combination of conformational rigidity, altered basicity, and enhanced metabolic stability, making it an attractive component in the design of novel therapeutics. This in-depth technical guide provides a comprehensive literature review of fluorinated azetidines, summarizing key quantitative data, detailing experimental protocols, and visualizing essential concepts to aid researchers in this dynamic field.

Physicochemical Properties: The Impact of Fluorination

The introduction of fluorine into the azetidine ring profoundly influences its electronic and steric properties, leading to significant changes in its pKa, lipophilicity (logP), and metabolic stability. These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa) and Lipophilicity (logP)

Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can significantly lower the basicity of the azetidine nitrogen. This reduction in pKa can be advantageous in drug design, as it can mitigate off-target effects associated with highly basic compounds and improve oral bioavailability. The position and number of fluorine substituents dictate the magnitude of this effect.

Lipophilicity, a key determinant of a drug's ability to cross cell membranes, is also modulated by fluorination. While the introduction of a single fluorine atom can increase lipophilicity, the effect is not always straightforward and depends on the overall molecular context.

Table 1: Physicochemical Properties of Selected Fluorinated Azetidine Derivatives

| Compound | Structure | pKa | logP | Reference |

| Azetidine |  | 11.29 | -0.37 | [1] |

| 3-Fluoroazetidine |  | 8.65 | -0.1 | Estimated |

| 1-(4-Fluorophenyl)sulfonyl]azetidine |  | N/A | 1.45 | [2] |

| 1-Boc-3-fluoroazetidine-3-carboxylic acid |  | N/A | 1.2 | Calculated |

Note: Experimental pKa and logP values for a wide range of fluorinated azetidines are not always readily available in single sources and often require experimental determination or computational prediction.

Metabolic Stability

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to metabolic cleavage.[3] This property is frequently exploited to block sites of metabolism on a drug molecule, thereby increasing its half-life and oral bioavailability. Fluorination of the azetidine ring or adjacent positions can prevent or slow down enzymatic degradation by cytochrome P450 enzymes.[3]

Table 2: Metabolic Stability of Representative Fluorinated Compounds

| Compound Type | Test System | Key Findings | Reference |

| Fluorinated Azetidin-2-one | Human Liver Microsomes | Higher metabolic stability compared to non-fluorinated analog. | [4] |

| Fluoro-substituted δ-tocotrienol | Mouse Liver Microsomes | Unexpected rapid enzymatic C-F bond hydrolysis at an allylic position. | [5] |

| General Fluorinated Drug Candidates | Human Liver Microsomes & Hepatocytes | Strategic fluorination at metabolic "soft spots" can significantly increase stability. | [3] |

Synthesis of Fluorinated Azetidines

The synthesis of fluorinated azetidines can be challenging due to the strained nature of the four-membered ring and the unique reactivity of fluorine-containing reagents. Several synthetic strategies have been developed, often involving intramolecular cyclization or the introduction of fluorine onto a pre-existing azetidine scaffold.

Caption: General synthetic workflow for fluorinated azetidines.

Biological Applications in Medicinal Chemistry

The unique properties of fluorinated azetidines have led to their exploration in a wide range of therapeutic areas.

Enzyme Inhibition

Fluorinated azetidines have shown significant promise as inhibitors of various enzymes.

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Fluorinated azetidine amides have been identified as potent inhibitors of DPP-IV, an enzyme involved in glucose metabolism.[6] Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes. The fluorine substitution can enhance binding affinity and improve pharmacokinetic properties.[7]

-

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors: Aberrant STAT3 signaling is implicated in various cancers. Fluorinated azetidine derivatives have been developed as inhibitors of STAT3, demonstrating the potential of this scaffold in oncology.[8]

-

GABA Uptake Inhibitors: Azetidine derivatives that are conformationally constrained analogs of GABA and β-alanine have been investigated as inhibitors of GABA transporters (GATs).[9] Fluorination can be used to fine-tune the potency and selectivity of these inhibitors.

Table 3: Biological Activity of Selected Fluorinated Azetidine Derivatives

| Compound/Derivative Class | Target | IC50/Activity | Therapeutic Area | Reference |

| Fluorinated Azetidine Amides | DPP-IV | Potent inhibition | Type 2 Diabetes | [6] |

| Chiral Fluorinated Azetidin-2-one | Tubulin Polymerization | IC50 = 1.0-3.6 nM | Cancer | [4] |

| Azetidin-2-ylacetic acid derivatives | GAT-1 | IC50 = 2.01-2.83 µM | Neurological Disorders | [9] |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | IC50 = 15.3 µM | Neurological Disorders | [9] |

Central Nervous System (CNS) Drug Discovery

The ability of fluorine to modulate lipophilicity and metabolic stability makes fluorinated azetidines attractive for CNS drug discovery, where penetration of the blood-brain barrier (BBB) is a major challenge.[10][11] They have been investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10][12]

Caption: Impact of fluorinated azetidines on CNS drug properties.

Peptide Mimetics

The conformationally constrained nature of the azetidine ring makes it an excellent scaffold for mimicking peptide turns and secondary structures. The incorporation of fluorinated azetidine-carboxylic acids into peptides can enhance their proteolytic stability and modulate their conformation, leading to improved biological activity.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of fluorinated azetidines. Below are representative protocols for key experiments.

Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid

This protocol is a generalized procedure based on synthetic strategies reported in the literature.[13][14]

Materials:

-

1-Boc-azetidin-3-one

-

Diethyl (cyanomethyl)phosphonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Selectfluor®

-

Lithium hydroxide (B78521)

-

Water

-

Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Horner-Wadsworth-Emmons Reaction: To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add diethyl (cyanomethyl)phosphonate dropwise. Stir the mixture for 30 minutes at 0 °C, then add a solution of 1-Boc-azetidin-3-one in THF. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1-Boc-3-cyano-3-azetidine.

-

Fluorination: Dissolve the 1-Boc-3-cyano-3-azetidine in acetonitrile and cool to 0 °C. Add Selectfluor® in one portion and stir the reaction at room temperature for 24 hours. Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 1-Boc-3-cyano-3-fluoroazetidine.

-

Hydrolysis: Dissolve the fluorinated nitrile in a mixture of methanol and water. Add lithium hydroxide and stir the mixture at room temperature for 12 hours. Acidify the reaction mixture with hydrochloric acid to pH 2-3 and extract with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield 1-Boc-3-fluoroazetidine-3-carboxylic acid.

In Vitro DPP-IV Inhibition Assay

This is a representative fluorometric assay protocol.[6][7]

Materials:

-

Human recombinant DPP-IV

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

DPP-IV substrate (e.g., Gly-Pro-AMC)

-

Test compounds (fluorinated azetidines)

-

Positive control inhibitor (e.g., sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

In a 96-well plate, add the test compounds or positive control to the appropriate wells.

-

Add the DPP-IV enzyme solution to all wells except the blank.

-

Incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding the DPP-IV substrate to all wells.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) kinetically for 30-60 minutes at 37 °C.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each test compound concentration relative to the enzyme control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for a DPP-IV enzyme inhibition assay.

Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a general procedure for assessing metabolic stability.[3][15]

Materials:

-

Pooled human liver microsomes

-

NADPH regenerating system

-

Phosphate (B84403) buffer (pH 7.4)

-

Test compound

-

Positive control (a compound with known metabolic instability)

-

Acetonitrile (containing an internal standard)

-

LC-MS/MS system

Procedure:

-

Prepare a solution of the test compound and positive control in a suitable solvent.

-

In a microcentrifuge tube, pre-warm a mixture of human liver microsomes and phosphate buffer at 37 °C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Determine the half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint).

Conclusion

Fluorinated azetidines represent a rapidly evolving and highly promising area of medicinal chemistry. Their unique physicochemical properties, driven by the strategic incorporation of fluorine, offer a versatile toolkit for addressing many of the challenges encountered in modern drug discovery. From enhancing metabolic stability and modulating basicity to providing conformationally constrained scaffolds for enzyme inhibition and CNS-targeted therapies, the fluorinated azetidine motif continues to demonstrate its value. This technical guide has provided a comprehensive overview of the current landscape, summarizing key data, detailing essential experimental protocols, and visualizing important concepts. It is anticipated that continued innovation in synthetic methodologies and a deeper understanding of the structure-activity relationships of these fascinating molecules will lead to the development of novel and effective therapeutics for a wide range of diseases.

References

- 1. Conformational stabilization of an engineered binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidine, 1-[(4-fluorophenyl)sulfonyl]- | 871657-66-8 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. frontiersin.org [frontiersin.org]

- 5. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sciencedaily.com [sciencedaily.com]

- 13. researchgate.net [researchgate.net]

- 14. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

Nucleophilicity of 3,3-Difluoroazetidine compared to secondary amines

An In-depth Technical Guide to the Nucleophilicity of 3,3-Difluoroazetidine (B2684565) Compared to Common Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nucleophilicity of 3,3-difluoroazetidine, a crucial building block in modern medicinal chemistry. By comparing its properties to those of unsubstituted azetidine (B1206935) and other common cyclic secondary amines like pyrrolidine (B122466) and piperidine, this document aims to offer a clear understanding of the impact of gem-difluorination on reactivity. The guide includes quantitative data, detailed experimental and computational methodologies, and logical diagrams to elucidate the underlying structure-activity relationships.

Introduction: The Role of Fluorine in Modulating Amine Reactivity

Saturated nitrogen heterocycles are ubiquitous scaffolds in pharmaceuticals. Their basicity and nucleophilicity are central to their biological activity and synthetic utility. Azetidines, four-membered rings containing a nitrogen atom, are of particular interest due to their unique conformational constraints and their ability to act as versatile synthetic intermediates.

The strategic introduction of fluorine into drug candidates is a widely used tactic to enhance metabolic stability, lipophilicity, and binding affinity. In the case of amines, fluorine substitution has a profound electronic effect. The gem-difluoro group (CF₂) at the 3-position of the azetidine ring acts as a strong electron-withdrawing group via the inductive effect. This electronic perturbation significantly modulates the electron density on the nitrogen atom, thereby altering its basicity and nucleophilicity. Understanding these changes is critical for predicting reaction outcomes and designing novel molecular entities with tailored properties.

Basicity Analysis: The Inductive Effect on pKa

Basicity, quantified by the pKa of the conjugate acid (pKaH), is a fundamental property that often correlates with nucleophilicity. The introduction of electron-withdrawing fluorine atoms is expected to decrease the basicity of the amine by stabilizing the lone pair of electrons on the nitrogen, making them less available for protonation.

Experimental pKa data confirms this trend. The gem-difluoro substitution on the azetidine ring leads to a dramatic decrease in basicity.

| Compound | Structure | pKa of Conjugate Acid (pKaH) | Reference(s) |

| 3,3-Difluoroazetidine | C₃H₅F₂N | 6.95 | [1] |

| Azetidine | C₃H₇N | 11.29 | [2][3] |

| Pyrrolidine | C₄H₉N | 11.27 - 11.31 | [4][5] |

| Piperidine | C₅H₁₁N | 11.1 - 11.2 | [6][7][8] |

Table 1: Comparison of pKa values for 3,3-Difluoroazetidine and common cyclic secondary amines.

The data clearly shows that 3,3-difluoroazetidine is approximately 4.3 pKa units less basic than its parent, azetidine. This corresponds to a reduction in basicity by a factor of over 10,000. This significant decrease is a direct consequence of the powerful inductive electron-withdrawing effect of the two fluorine atoms.

Nucleophilicity Analysis: Quantifying Reactivity

While basicity is a thermodynamic concept, nucleophilicity is a kinetic one, describing the rate at which a nucleophile attacks an electrophile. Mayr's nucleophilicity scale provides a quantitative framework for comparing the reactivity of different nucleophiles through the equation:

log k = sN(N + E)

Where N is the solvent-dependent nucleophilicity parameter, sN is a nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter of the reaction partner.[9][10] Higher N values indicate greater nucleophilic reactivity.[11]

| Compound | Solvent | Nucleophilicity Parameter (N) | sN Parameter | Reference(s) |

| 3,3-Difluoroazetidine | - | Significantly < 17 (Estimated) | - | - |

| Azetidine | Acetonitrile | 17.03 | 0.65 | [12] |

| Pyrrolidine | Acetonitrile | 18.32 | 0.61 | [13] |

| Piperidine | Acetonitrile | 17.35 | 0.68 | [14] |

| Piperidine | Water | 18.13 | 0.44 | [15] |

Table 2: Mayr's Nucleophilicity Parameters for Azetidine and Common Secondary Amines.

Inference for 3,3-Difluoroazetidine: The powerful inductive effect that reduces the pKa of 3,3-difluoroazetidine by over 4 units will have a similarly dramatic effect on its kinetic nucleophilicity. The electron density on the nitrogen is significantly diminished, making it a much weaker nucleophile. While azetidine itself is a potent nucleophile (N = 17.03 in MeCN), the difluoro-substituted analogue is expected to have an N value many orders of magnitude lower, rendering it substantially less reactive towards electrophiles compared to azetidine, pyrrolidine, and piperidine.

The relationship between the structural features of these amines and their resulting chemical properties can be visualized as follows:

Figure 1. Logical relationship between molecular structure and chemical properties.

Experimental Protocol: Determination of Nucleophilicity Parameters

The Mayr nucleophilicity parameters (N and sN) are determined by measuring the kinetics of reactions between the nucleophile (the amine) and a series of reference electrophiles (e.g., benzhydrylium ions) with known electrophilicity parameters (E).[16]

Methodology: Stopped-Flow Spectrophotometry

-

Preparation of Solutions:

-

Stock solutions of the amine (e.g., 3,3-difluoroazetidine) are prepared in a suitable solvent (e.g., anhydrous acetonitrile) at various concentrations (e.g., 0.01 M to 0.1 M).

-

Stock solutions of a series of reference electrophiles (e.g., diarylcarbenium ions) are prepared in the same solvent. The concentrations are chosen so that their decay can be monitored by UV-Vis spectroscopy.

-

-

Kinetic Measurements:

-

The reaction is carried out in a stopped-flow spectrophotometer, which allows for the rapid mixing of two solutions and immediate spectroscopic monitoring.

-

The solution of the amine and the solution of the electrophile are loaded into separate syringes.

-

The solutions are rapidly mixed, and the reaction is monitored by measuring the decrease in absorbance of the electrophile at its λmax over time.

-

The experiment is conducted under pseudo-first-order conditions, with the amine in large excess ([Amine] >> [Electrophile]).

-

All measurements are performed at a constant temperature (e.g., 20 °C).

-

-

Data Analysis:

-

The observed rate constant (kobs) for each run is determined by fitting the absorbance decay curve to a first-order exponential function.

-

The second-order rate constant (k₂) is calculated by dividing kobs by the concentration of the amine: k₂ = kobs / [Amine].

-

This process is repeated for at least three different reference electrophiles with known E values.

-

-

Determination of N and sN:

-

The nucleophilicity parameters are determined by plotting log(k₂) against the electrophilicity parameters (E) for the series of reference electrophiles.

-

According to the Mayr equation, this plot should yield a straight line.

-

The slope of this line is the nucleophile-specific sensitivity parameter, sN.

-

The nucleophilicity parameter, N, is calculated from the y-intercept.

-

Figure 2. Experimental workflow for determining Mayr's nucleophilicity parameters.

Computational Protocols: Predicting Nucleophilicity

Computational chemistry offers a powerful, complementary approach to experimental studies for predicting and understanding nucleophilicity.[17][18] Methods like Density Functional Theory (DFT) can be used to calculate properties that correlate with nucleophilic reactivity.

Methodology: DFT-Based Nucleophilicity Index Calculation

-

Geometry Optimization:

-

The 3D structure of the amine (e.g., 3,3-difluoroazetidine) is built using a molecular editor.

-

The geometry is optimized using a suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-31G(d).

-

-

Calculation of Electronic Properties:

-

A frequency calculation is performed on the optimized structure to confirm it is a true minimum on the potential energy surface.

-

Key electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

-

Calculation of Nucleophilicity Index:

-

The global nucleophilicity index (NNu) can be calculated from the HOMO energy. A higher HOMO energy generally corresponds to greater nucleophilicity, as the electrons are more readily donated.

-

Alternatively, conceptual DFT provides various reactivity indices. The Parr-Ghanty nucleophilicity index (1/ω) is a robust descriptor.

-

-

Comparative Analysis:

-

The same computational protocol is applied to a series of known secondary amines (azetidine, pyrrolidine, piperidine) to establish a baseline.

-

The calculated nucleophilicity index for 3,3-difluoroazetidine is then compared to the reference amines to predict its relative reactivity.

-

Figure 3. Workflow for computational prediction of amine nucleophilicity.

Conclusion and Implications for Drug Development

The introduction of a gem-difluoro group at the 3-position of azetidine drastically reduces its basicity and, by strong inference, its nucleophilicity. This effect is primarily driven by the strong inductive electron-withdrawing nature of the fluorine atoms, which decreases the availability of the nitrogen's lone pair of electrons.

For drug development professionals, this modulation of reactivity has several important implications:

-

Metabolic Stability: The reduced nucleophilicity can decrease the rate of metabolic reactions involving nucleophilic attack by the nitrogen, potentially leading to a longer biological half-life.

-

Reduced Off-Target Reactivity: Highly nucleophilic amines can sometimes react non-selectively with biological electrophiles. The attenuated reactivity of 3,3-difluoroazetidine can minimize such off-target effects, improving the safety profile of a drug candidate.

-

Synthetic Handle: While its nucleophilicity is reduced, the nitrogen in 3,3-difluoroazetidine remains a viable synthetic handle. Its attenuated reactivity may allow for more selective transformations at other sites in the molecule under conditions that might otherwise be complicated by the reactivity of a more nucleophilic amine.

References

- 1. researchgate.net [researchgate.net]

- 2. Azetidine CAS#: 503-29-7 [m.chemicalbook.com]

- 3. Azetidine - Wikipedia [en.wikipedia.org]

- 4. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrrolidine CAS#: 123-75-1 [m.chemicalbook.com]

- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 8. PIPERIDINE - Ataman Kimya [atamanchemicals.com]

- 9. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 10. Research Prof. H. Mayr [cup.uni-muenchen.de]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Mayr's Database Of Reactivity Parameters - Moleculepiperidine (in MeCN) [cup.lmu.de]

- 15. Mayr's Database Of Reactivity Parameters - N-Nucleophiles [cup.lmu.de]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. High-Throughput Screening and Prediction of Nucleophilicity of Amines Using Machine Learning and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Properties of 3,3-Difluoroazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic and physicochemical properties of 3,3-Difluoroazetidine hydrochloride (CAS No. 288315-03-7). The information is compiled from publicly available data sheets and scientific literature, offering a valuable resource for its application in research and development, particularly in the synthesis of novel pharmaceuticals, bioimaging agents, and energetic materials.

Physicochemical and Thermodynamic Properties

This compound is a fluorinated, four-membered heterocyclic building block. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, often leading to increased metabolic stability and binding affinity in drug candidates. A summary of its key properties is presented below.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆ClF₂N | [1][2] |

| Molecular Weight | 129.54 g/mol | [1][2] |

| Appearance | White to off-white or light yellow solid/crystalline powder | [1][2][3] |

| Purity | >97% (by ¹H NMR), >98.0% (by Titration), 99.24% (by HPLC) | [2][3][4] |

Thermodynamic Data

The primary experimentally determined thermodynamic property available for this compound is its melting point. A boiling point is not typically reported for this salt, as it is likely to decompose at elevated temperatures. It is described as a water-soluble solid.[5]

| Parameter | Value Range (°C) | Source(s) |

| Melting Point | 136 - 140 | [3] |

| 138 - 143 | [1][6] |

The consistency in the reported melting point range suggests a relatively pure and stable crystalline solid.

Experimental Protocols

Detailed experimental data such as that from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for this compound is not widely published. However, standard methodologies for determining the key thermodynamic properties for a solid organic compound are well-established.

Melting Point Determination

The melting point is determined by heating a small, powdered sample and observing the temperature range from the onset of melting to complete liquefaction.

Methodology:

-

A small amount of the crystalline this compound is finely powdered.

-

The powder is packed into a capillary tube to a depth of 1-2 mm.[7]

-

The capillary tube is placed in a calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube).[8]

-

The sample is heated at a controlled rate, typically with a rapid initial heating to approach the melting point, followed by a slower rate (e.g., 2 °C/min) near the expected melting temperature to ensure accuracy.[8]

-

The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded as the melting point range.[7][8]

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate the thermal stability and phase transitions of a substance.

Thermogravimetric Analysis (TGA):

-

A precise amount of the sample (typically 1-10 mg) is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace, and the initial mass is recorded.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting data provides information on decomposition temperatures and the presence of volatile components.

Differential Scanning Calorimetry (DSC):

-

A small, accurately weighed sample (1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

Both pans are placed in the DSC cell and heated at a linear rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting thermogram can reveal melting points (endotherms), crystallization events (exotherms), and other phase transitions. It can also be used to determine the enthalpy of fusion.

Solubility Determination

The solubility of this compound can be quantitatively determined using the shake-flask method followed by concentration analysis.

Methodology:

-

An excess amount of the solid is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The mixture is agitated in a constant temperature shaker bath until equilibrium is reached (typically 24-48 hours).

-

The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solids.

-

The concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a concentration-calibrated detector or by gravimetric analysis after solvent evaporation.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the thermodynamic properties of a solid compound like this compound.

Caption: Workflow for Thermodynamic Property Characterization.

Role in Synthesis

This compound serves as a key building block in organic synthesis. Its strained four-membered ring and the presence of fluorine atoms make it a valuable precursor for creating more complex molecules with desirable properties.[4]

Caption: Role as a Synthetic Precursor.

References

- 1. 3,3-Difluoroazetidine 97 288315-03-7 [sigmaaldrich.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound 288315-03-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. ossila.com [ossila.com]

- 5. 288315-03-7 | this compound [fluoromart.com]

- 6. 3,3-Difluoroazetidine 97 288315-03-7 [sigmaaldrich.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

Unique electronic and steric properties of 3,3-Difluoroazetidine

An In-depth Technical Guide to the Unique Electronic and Steric Properties of 3,3-Difluoroazetidine (B2684565)

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the 3,3-difluoroazetidine ring system has emerged as a particularly valuable building block. Its unique combination of electronic and steric properties allows for the fine-tuning of physicochemical and pharmacological characteristics of bioactive molecules. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 3,3-difluoroazetidine, offering insights for its effective utilization in drug discovery and materials science.

Core Physicochemical and Structural Data

The inherent properties of 3,3-difluoroazetidine and its commonly used hydrochloride salt are fundamental to its application. The introduction of the gem-difluoro group significantly alters the electronics and lipophilicity compared to the parent azetidine (B1206935) ring.

| Property | 3,3-Difluoroazetidine | 3,3-Difluoroazetidine Hydrochloride |

| CAS Number | 679431-52-8[1] | 288315-03-7[2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₃H₅F₂N[1] | C₃H₆ClF₂N[2][4][5][6] |

| Molecular Weight | 93.08 g/mol [1] | 129.54 g/mol [3][4][5][7][8] |

| Appearance | - | White to off-white solid[4] |

| Melting Point | - | 138-143 °C[9] |

| Topological Polar Surface Area (TPSA) | - | 12.03 Ų[6] |

| Calculated logP | - | 0.6467[6] |

| Hydrogen Bond Donors | - | 1[6] |

| Hydrogen Bond Acceptors | - | 1[6] |

Unique Electronic and Steric Properties

The defining characteristics of 3,3-difluoroazetidine arise from the interplay between the strained four-membered ring and the powerful electron-withdrawing effects of the two fluorine atoms.

Electronic Properties

The high electronegativity of the fluorine atoms profoundly influences the azetidine ring's electronic nature. This manifests in several key ways:

-

Modulation of Basicity: The gem-difluoro substitution significantly lowers the pKa of the azetidine nitrogen compared to its non-fluorinated counterpart. This reduction in basicity can be critical in drug design to avoid unwanted interactions with biological targets or to improve pharmacokinetic properties.

-

Dipole Moment Alteration: The strong C-F bond dipoles create a significant local dipole moment, altering the molecule's overall polarity. This can enhance interactions with polar residues in protein binding pockets and influence solubility and membrane permeability.

-

Lipophilicity Enhancement: Counterintuitively, the introduction of fluorine often increases lipophilicity. The two fluorine substituents make the 3,3-difluoroazetidine moiety more lipophilic, which can improve properties like cell membrane permeability.[3]

-

HOMO-LUMO Gap Tuning: The presence of fluorine allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. This property is particularly valuable in materials science for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[3]

Steric and Conformational Properties

The small, strained azetidine ring, combined with the gem-difluoro substitution, results in a constrained yet dynamic conformation.

-

Ring Strain: Azetidine rings possess significant ring strain (approximately 27.7 kcal/mol), which enhances the accessibility of the nitrogen's lone pair of electrons.[3] This can lead to increased rates of reaction for nucleophilic attacks compared to other secondary amines.[3]

-

Conformational Influence: The substitution of fluorine atoms can bias the conformation of adjacent alkyl chains. In protonated form, a notable intramolecular β-fluorine⋯ammonium interaction can occur, which influences the preferred conformation of the molecule.[2] This has been explored through X-ray diffraction and DFT calculations, highlighting the importance of this non-covalent interaction in dictating molecular shape.[2]

Synthesis and Experimental Protocols

A general and high-yield pathway to 3,3-difluoroazetidines has been developed, making this scaffold readily accessible for research and development.[11]

General Synthetic Strategy

The most common synthetic routes involve the preparation of 3,3-difluoroazetidin-2-ones as key intermediates, which are subsequently reduced.

-

Formation of β-Lactam Ring: 3,3-difluoroazetidin-2-ones are typically synthesized via a Reformatsky-type reaction between an aldimine and ethyl bromodifluoroacetate.[11][12]

-

Reduction of the Amide: The resulting 3,3-difluoroazetidin-2-one is then reduced to the desired 3,3-difluoroazetidine using a reducing agent such as monochlorohydroalane (AlHCl₂), which can be generated in situ from LiAlH₄ and AlCl₃.[11][12]

An alternative, though less general, method involves the direct fluorination of 3-azetidinones using reagents like diethylaminosulfur trifluoride (DAST).[12]

Detailed Experimental Protocol: Synthesis of 1-allyl-3,3-difluoro-4-phenylazetidine[12]

This protocol details the reduction of a 3,3-difluoroazetidin-2-one intermediate.

Materials and Reagents:

-

1-allyl-3,3-difluoro-4-phenylazetidin-2-one (starting material)

-

Lithium aluminum hydride (LiAlH₄)

-

Aluminum chloride (AlCl₃)

-

Diethyl ether (Et₂O), anhydrous

-

Water (H₂O)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation of Reducing Agent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous diethyl ether (30 mL). Cool the flask to 0 °C in an ice bath.

-

To the cooled solvent, carefully add AlCl₃ (2.01 g, 0.015 mol).

-

Slowly add LiAlH₄ (0.57 g, 0.015 mol) portion-wise to the stirred suspension.

-

Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the formation of monochlorohydroalane.

-

Reduction Reaction: Add 1-allyl-3,3-difluoro-4-phenylazetidin-2-one (1.12 g, 0.005 mol) to the reaction mixture.

-

Continue stirring at room temperature for 4 hours. Monitor the reaction progress by a suitable method (e.g., TLC).

-

Work-up: Upon completion, carefully and slowly add water dropwise to the reaction mixture to quench the excess reducing agent. Continue until gas evolution ceases.

-

Extraction: Decant the ether solvent from the resulting aluminum and lithium salts.

-

Extract the remaining suspension three times with diethyl ether (20 mL each).

-

Purification: Combine all organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

Applications in Drug Discovery and Beyond

The distinct properties of the 3,3-difluoroazetidine moiety make it a versatile tool for modulating the activity and properties of different compounds.[12]

-

Enzyme Inhibition: Derivatives of 3,3-difluoroazetidine have been patented as selective inhibitors of dipeptidyl peptidase-IV (DPP-IV). The inhibition of this enzyme is a therapeutic strategy for treating type 2 diabetes.[12]

-

Bioimaging: The scaffold is used as a precursor for rhodamine dyes. Incorporating the 3,3-difluoroazetidine group helps to fine-tune the fluorescent wavelengths, making these dyes suitable for advanced live-cell and in vivo imaging applications.[3]

-

Energetic Materials: this compound has been explored in the synthesis of new triazolyl polycyclic energetic materials. The inherent ring strain and the stability conferred by the difluoro group contribute to high decomposition temperatures and improved density in these materials.[2][3][13]

-

Peptidomimetics: As a constrained, fluorinated β-amino acid surrogate, it serves as a valuable building block in the synthesis of peptides and peptidomimetics, influencing their conformation and metabolic stability.[2]

References